molecular formula C12H14N2O2 B13050805 3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile

3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile

Cat. No.: B13050805
M. Wt: 218.25 g/mol
InChI Key: RRQNXKCOPLNRDF-UHFFFAOYSA-N
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Description

3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile is a chemical compound with the molecular formula C12H14N2O2 It is characterized by the presence of an amino group, a benzonitrile moiety, and a tetrahydro-2H-pyran-4-yl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile typically involves the reaction of 3-amino-4-hydroxybenzonitrile with tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at a controlled temperature, usually around 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-amino-4-(oxan-4-yloxy)benzonitrile

InChI

InChI=1S/C12H14N2O2/c13-8-9-1-2-12(11(14)7-9)16-10-3-5-15-6-4-10/h1-2,7,10H,3-6,14H2

InChI Key

RRQNXKCOPLNRDF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)C#N)N

Origin of Product

United States

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